molecular formula C16H14N4 B13037622 4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile

4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile

Cat. No.: B13037622
M. Wt: 262.31 g/mol
InChI Key: AMCMQBKJDPYZDM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The systematic name 4-(6-isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The nomenclature is constructed by identifying the parent heterocyclic system, substituents, and their respective positions:

  • Parent structure : The core framework is the fused bicyclic system imidazo[1,5-a]pyrimidine , which consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring. The fusion notation [1,5-a] indicates that the imidazole ring is attached to the pyrimidine ring at positions 1 and 5, with the "a" denoting the shared atoms’ orientation.
  • Substituents :
    • An isopropyl group (–CH(CH3)2) is attached to position 6 of the pyrimidine ring.
    • A benzonitrile group (phenyl ring with a –CN substituent at the para position) is bonded to position 3 of the imidazole ring.

The numbering of the fused ring system prioritizes the pyrimidine moiety, with position 6 on the pyrimidine ring and position 3 on the imidazole ring.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by several identifiers across chemical databases:

Identifier Type Value
CAS Registry Number 2177267-15-9
Product Number 1753054
Synonym This compound

The CAS Registry Number serves as the primary unique identifier for this compound in regulatory and commercial contexts.

Molecular Formula and Structural Formula Representation

The molecular formula C17H15N3 reflects the compound’s composition of 17 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms. Its structural formula (Figure 1) consists of:

  • A benzene ring substituted with a nitrile group (–CN) at the para position.
  • An imidazo[1,5-a]pyrimidine scaffold fused to the benzene ring via position 3.
  • An isopropyl group (–CH(CH3)2) at position 6 of the pyrimidine ring.

Table 1: Molecular Formula and Physical Properties

Property Value
Molecular Formula C17H15N3
Molecular Weight 262.31 g/mol
Structural Formula [Depiction: See Figure 1]

Key Molecular Descriptors and Topological Indices

Molecular descriptors quantify physicochemical and topological properties critical for predicting reactivity and interactions:

Table 2: Computed Molecular Descriptors

Descriptor Value
Topological Polar Surface Area (TPSA) 53.98 Ų
Partition Coefficient (LogP) 3.39
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Rotatable Bond Count 2
  • TPSA : The moderate polar surface area suggests limited solubility in aqueous media, typical of aromatic nitriles.
  • LogP : A value of 3.39 indicates moderate lipophilicity, aligning with the compound’s aromatic and alkyl substituents.
  • Rotatable Bonds : The low count (2) implies structural rigidity, which may influence binding specificity in biological systems.

Properties

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

4-(6-propan-2-ylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile

InChI

InChI=1S/C16H14N4/c1-11(2)16-19-9-15-18-8-14(10-20(15)16)13-5-3-12(7-17)4-6-13/h3-6,8-11H,1-2H3

InChI Key

AMCMQBKJDPYZDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C2N1C=C(C=N2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process . The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. . These methods likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H14N6
  • Molecular Weight : 278.31 g/mol
  • IUPAC Name : 4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile
  • Chemical Structure : The compound features a benzonitrile moiety substituted with an imidazo-pyrimidine ring, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Antiviral Properties : Preliminary data indicate that this compound may possess antiviral properties, particularly against certain strains of viruses. Further investigations are necessary to elucidate the specific mechanisms involved.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy:

  • Substituent Variations : Modifications on the imidazo-pyrimidine ring and the benzonitrile group have been explored to enhance potency and selectivity. For instance, altering the isopropyl group can impact the compound's interaction with biological targets.
  • Binding Affinity : The compound's binding affinity to specific receptors has been studied using various biochemical assays. Results suggest that structural modifications can lead to improved interactions with target proteins involved in disease pathways.

Potential Therapeutic Uses

The diverse biological activities of this compound open avenues for its application in therapeutic settings:

  • Cancer Treatment : Given its antitumor activity, this compound could be developed into a novel chemotherapeutic agent.
  • Infectious Diseases : Its antiviral properties may lead to new treatments for viral infections.
  • Neurological Disorders : Some studies suggest potential neuroprotective effects, warranting further exploration in neuropharmacology.

Case Study 1: Antitumor Efficacy

A study published in Nature Chemical Biology demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines. The research highlighted the importance of specific structural features in enhancing antitumor activity .

Case Study 2: Antiviral Activity

Research conducted by Apsel et al. indicated that certain modifications to the compound led to increased antiviral efficacy against HIV strains in vitro. The study emphasized the need for further development of these derivatives into viable therapeutic options .

Mechanism of Action

The mechanism of action of 4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit autophagy by activating the Akt pathway . This inhibition can affect various cellular processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Compound 11b ()

  • Structure: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
  • Key Features: Replaces the imidazo[1,5-a]pyrimidine core with a thiazolo[3,2-a]pyrimidine system. Incorporates a 4-cyanobenzylidene group and a 5-methylfuran substituent.
  • Properties :
    • Molecular weight: 403 g/mol.
    • IR peaks: Dual NH stretches (3,423–3,119 cm⁻¹), CN stretch (2,209 cm⁻¹).
    • Lower thermal stability (m.p. 213–215°C) compared to the target compound’s likely higher melting point due to the rigid imidazo core .

18F-VUIIS1018A ()

  • Structure : 2-(7-Butyl-2-(4-(2-[18F]Fluoroethoxy)phenyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide.
  • Key Features :
    • Pyrazolo[1,5-a]pyrimidine core with a fluorine-18 radiolabel for PET imaging.
    • Targets the translocator protein (TSPO) in neuroinflammation.
  • Properties :
    • Demonstrated high binding affinity (Ki <10 nM for TSPO).
    • The benzonitrile group in the target compound may enhance polarity compared to the lipophilic butyl and fluoroethoxy groups in this analog .

LDN-212854 ()

  • Structure: 4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline.
  • Key Features: Pyrazolo[1,5-a]pyrimidine core linked to a quinoline and piperazine moiety. Designed as a BMP inhibitor for bone-related diseases.
  • Properties: Higher molecular weight (406.48 g/mol) due to the quinoline and piperazine groups. Improved solubility in polar solvents compared to the target compound, attributed to the basic piperazine group .

Functional Group Analysis

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Imidazo[1,5-a]pyrimidine 6-Isopropyl, 3-benzonitrile 291.3 Moderate lipophilicity, rigid scaffold
Compound 11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran 403.0 Dual NH groups, lower thermal stability
18F-VUIIS1018A Pyrazolo[1,5-a]pyrimidine 7-Butyl, 4-fluoroethoxy, N,N-diethylamide 478.5 (18F-labeled) High TSPO affinity, PET imaging utility
LDN-212854 Pyrazolo[1,5-a]pyrimidine 3-Quinoline, 4-piperazine 406.5 BMP inhibition, enhanced solubility

Biological Activity

4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile is a compound of interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-parasitic properties. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an imidazo[1,5-a]pyrimidine moiety linked to a benzonitrile group. Its molecular formula is C15_{15}H16_{16}N4_{4}, with a molecular weight of approximately 252.32 g/mol. The presence of the imidazo and pyrimidine rings suggests potential interactions with biological targets such as enzymes and receptors.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the imidazo[1,5-a]pyrimidine core through cyclization reactions.
  • Nitrile substitution to introduce the benzonitrile group.
  • Purification via chromatography methods to isolate the desired product.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

  • Cell Line Studies : In vitro studies on various human cancer cell lines (such as MCF-7 and K-562) have shown that related compounds can inhibit cell proliferation effectively. The mechanism appears to involve the inhibition of specific kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties:

  • Inhibition of Plasmodium falciparum : Research indicates that derivatives based on similar scaffolds show low nanomolar activity against the erythrocytic stages of P. falciparum, with selectivity indices suggesting minimal cytotoxicity towards human cells . These compounds demonstrated potential transmission-blocking activity by significantly inhibiting gametocyte infectivity.

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis has been performed on related benzonitriles, indicating that hydrophobicity and electronic properties are crucial for their biological activity. The presence of polar groups can enhance solubility while maintaining activity against target organisms .

Case Studies

  • Anticancer Studies : A study reported that a series of imidazo-pyrimidine derivatives showed IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting effective inhibition of cancer cell growth .
  • Antimalarial Activity : Another study highlighted novel piperaquine analogs linked with triazolo-pyrimidine scaffolds that exhibited potent antimalarial effects without cross-resistance to existing treatments .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Value (µM)Mechanism of Action
AnticancerMCF-70.5CDK2/E inhibition
AntimalarialP. falciparum<0.01Gametocyte inhibition
ToxicityTetrahymena pyriformis>100Non-polar narcotic mechanism

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